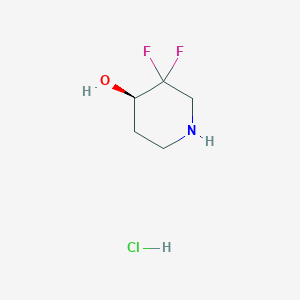
(R)-3,3-Difluoropiperidin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3-Difluoropiperidin-4-ol hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoropiperidin-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of piperidine derivatives followed by hydroxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Difluoropiperidin-4-ol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, including crystallization and recrystallization, are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
®-3,3-Difluoropiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted piperidine derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
®-3,3-Difluoropiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-3,3-Difluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
3,3-Difluoropiperidine: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxypiperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3-Fluoropiperidine: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
®-3,3-Difluoropiperidin-4-ol hydrochloride is unique due to the combination of fluorine atoms and a hydroxyl group, which provides a distinct set of chemical properties. This combination allows for specific interactions in biological systems and enhances its utility in various applications.
特性
分子式 |
C5H10ClF2NO |
|---|---|
分子量 |
173.59 g/mol |
IUPAC名 |
(4R)-3,3-difluoropiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 |
InChIキー |
LJCFIXWIHGQCPA-PGMHMLKASA-N |
異性体SMILES |
C1CNCC([C@@H]1O)(F)F.Cl |
正規SMILES |
C1CNCC(C1O)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
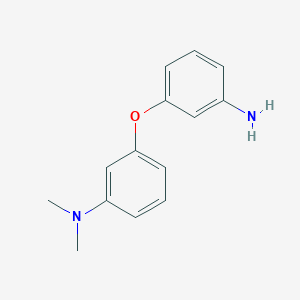
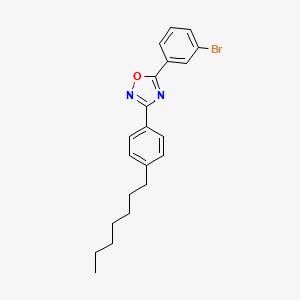
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
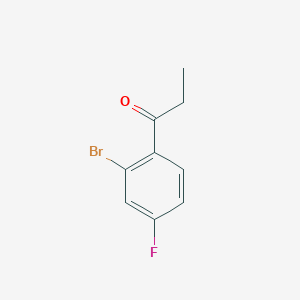
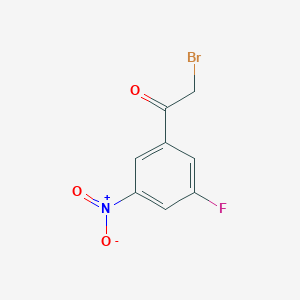




![2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
